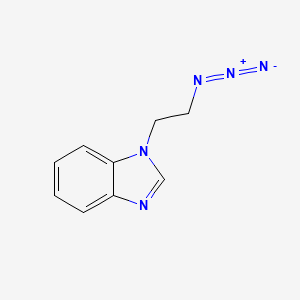

1-(2-azidoethyl)-1H-1,3-benzodiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-Azidoethyl)-1H-1,3-benzodiazole is a compound belonging to the class of organic azides. Organic azides are known for their versatility in various chemical reactions, particularly in the field of click chemistry. This compound features a benzodiazole ring substituted with an azidoethyl group, making it a valuable intermediate in synthetic organic chemistry.

Méthodes De Préparation

The synthesis of 1-(2-azidoethyl)-1H-1,3-benzodiazole typically involves the introduction of the azido group into the benzodiazole framework. One common method is the diazotransfer reaction, where an amino group is converted into an azide using a diazotransfer reagent. For instance, the conversion of dopamine into dopamine azide via sodium periodate oxidation is a similar process . Industrial production methods may involve large-scale diazotransfer reactions under controlled conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This compound undergoes regioselective 1,3-dipolar cycloaddition with terminal alkynes to form 1,4-disubstituted 1,2,3-triazole hybrids. The reaction proceeds via a copper(I) acetylide intermediate, as demonstrated in studies involving similar azidoethyl derivatives .

Reaction Conditions

Mechanistic Steps

-

Deprotonation to generate copper acetylide.

-

Azide coordination and cycloaddition to form a six-membered metallacycle.

Substrate Scope and Regiochemical Outcomes

The azidoethyl group reacts with diverse alkynes, including:

Key Observations

-

Electron-withdrawing groups on alkynes enhance reaction rates .

-

Steric hindrance (e.g., tert-butyl groups) slows cycloaddition .

-

Water as a solvent improves yields and reduces side reactions .

Triazole-Benzoheterocycle Hybrids

Reaction with propargylated partners yields hybrids with potential bioactivity. For example:

-

Anticancer agents: Triazole-benzimidazole hybrids show antiproliferative effects against MDA-MB-231 cells .

-

Antimicrobials: Derivatives inhibit Staphylococcus aureus and MRSA at MIC values of 4–8 μg mL⁻¹ .

Representative Data

| Substrate | Catalyst | Yield (%) | Application | Ref |

|---|---|---|---|---|

| Propargyl bromide | CuI/PPh₃ | 85 | Cytotoxicity studies | |

| 4-Fluorophenyl acetylene | CuI/PPh₃ | 81 | Antibacterial agents | |

| tert-Butyl acetylene | CuI/PPh₃ | 77 | Structural analysis |

Comparative Analysis of Methodologies

| Parameter | Sharpless Conditions | Ultrasonic-Assisted | β-Ketophosphonate Route |

|---|---|---|---|

| Catalyst Load | 5 mol% | 0.5–1 mol% | 10 mol% |

| Reaction Time | 12–24 h | 0.5–6 h | 6–12 h |

| Solvent | THF | H₂O | DMSO |

| Atom Economy | Moderate | High | Low |

Challenges and Limitations

Applications De Recherche Scientifique

Synthesis and Characterization

The synthesis of 1-(2-azidoethyl)-1H-1,3-benzodiazole typically involves the azidation of a precursor compound through a reaction with sodium azide. The characterization of this compound is usually performed using techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm the presence of the azide functional group and to elucidate its structure. For instance, the characteristic IR absorption bands for the azide group are often observed around 2100 cm−1 .

Antimicrobial Activity

Research has shown that derivatives of this compound exhibit significant antimicrobial properties. For example, compounds containing similar benzodiazole structures have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. These compounds often show comparable or superior activity when tested against standard antibiotics .

Anticancer Properties

The anticancer potential of benzodiazole derivatives has been explored in various studies. One study highlighted the synthesis of benzodiazole-based compounds that exhibited cytotoxic effects against cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . The incorporation of an azido group may enhance these properties by facilitating further functionalization or conjugation with other therapeutic agents.

Anti-inflammatory Effects

Some derivatives of benzodiazoles have been reported to possess anti-inflammatory activities. The anti-inflammatory effects can be attributed to their ability to inhibit cyclooxygenase enzymes or other inflammatory mediators . This property makes them candidates for developing new anti-inflammatory drugs.

Drug Development

The unique structural features of this compound allow for its use as a building block in drug design. Its azido functionality can participate in click chemistry reactions, facilitating the synthesis of complex molecules with potential therapeutic applications . This approach is particularly useful in creating libraries of compounds for high-throughput screening in drug discovery.

Radiotracer Development

Recent studies have indicated that azido-containing compounds can serve as radiotracers for imaging applications in medical diagnostics. The ability to label these compounds with radioisotopes allows for tracking biological processes in vivo, enhancing our understanding of disease mechanisms .

Antimicrobial Testing

In a study examining a series of benzodiazole derivatives, researchers synthesized several compounds based on the 1H-benzodiazole framework and evaluated their antimicrobial efficacy against clinical isolates. The results showed that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents .

Anticancer Activity Evaluation

Another case study focused on the anticancer properties of benzodiazole derivatives synthesized from this compound. In vitro tests revealed that these compounds inhibited the proliferation of various cancer cell lines at micromolar concentrations, indicating their potential as lead compounds for further development in cancer therapy .

Mécanisme D'action

The mechanism of action of 1-(2-azidoethyl)-1H-1,3-benzodiazole primarily involves its azido group. The azido group is highly reactive and can undergo cycloaddition reactions with alkynes to form stable triazoles. This reactivity is harnessed in click chemistry, where the compound acts as a linker or a functional group modifier. The molecular targets and pathways involved depend on the specific application, such as bioconjugation or drug delivery.

Comparaison Avec Des Composés Similaires

1-(2-Azidoethyl)-1H-1,3-benzodiazole can be compared with other azidoethyl-containing compounds, such as:

- 2-Azidoethyl-4-methyl benzenesulfonate

- 2-Azidoethyl-methylsulfonate

- 1-Azido-2-chloroethane

These compounds share the azidoethyl group but differ in their core structures, leading to variations in reactivity and applications. The uniqueness of this compound lies in its benzodiazole ring, which imparts specific chemical properties and reactivity patterns.

Propriétés

IUPAC Name |

1-(2-azidoethyl)benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5/c10-13-12-5-6-14-7-11-8-3-1-2-4-9(8)14/h1-4,7H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTHSIBYYPPIMQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2CCN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.